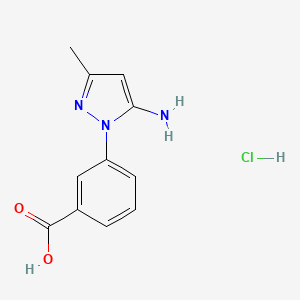

Ácido 3-(5-amino-3-metil-1H-pirazol-1-il)benzoico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals and dyestuffs.

Mecanismo De Acción

Mode of Action

It’s worth noting that many pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of potential therapeutic effects .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways, but the exact pathways for this specific compound need further investigation .

Análisis Bioquímico

Biochemical Properties

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to changes in enzyme activity, thereby affecting various biochemical processes.

Cellular Effects

The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride exerts its effects through binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, thereby altering its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it may accumulate in specific compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is an important aspect of its function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables the compound to exert its effects on specific cellular processes, such as gene expression and energy production.

Métodos De Preparación

The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method includes the use of a solvent such as dioxane or water, with sodium carbonate as a base, and heating the mixture to 70-80°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar compounds to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride include other aminopyrazoles such as 5-amino-3-methyl-1-phenylpyrazole. These compounds share similar structural features but may differ in their reactivity and biological activities.

Actividad Biológica

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride, a compound with the CAS number 1620390-43-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C11H12ClN3O2

- Molecular Weight : 253.69 g/mol

- IUPAC Name : 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

1. Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated that compounds similar to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride effectively reduce the proliferation of MDA-MB-231 breast cancer cells .

- Liver Cancer : The HepG2 liver cancer cell line also showed sensitivity to these compounds, suggesting a broader application in cancer therapy .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by downregulation of anti-apoptotic factors like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

2. Anti-inflammatory Effects

In addition to anticancer properties, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has demonstrated anti-inflammatory effects. Studies have indicated its potential in modulating inflammatory responses in cellular models, particularly through inhibition of pro-inflammatory cytokines in glial cells . This suggests a possible therapeutic role in neuroinflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Tubulin Polymerization : Some studies have reported that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and tumor growth . This inhibition leads to cell cycle arrest and subsequent apoptosis.

- EGFR Pathway Interference : Docking simulations have suggested that these compounds may interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival pathways .

Case Study 1: Anticancer Screening

A recent study synthesized a series of pyrazole derivatives, including 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride. The derivatives were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |

| B | HepG2 (Liver) | 0.8 | G2/M phase arrest |

| C | A549 (Lung) | 0.6 | Tubulin inhibition |

This data underscores the compound's potential as a lead structure for further development in anticancer therapies .

Case Study 2: Anti-inflammatory Activity

In an experimental model using LPS-stimulated BV-2 microglial cells, treatment with the compound resulted in a significant reduction in TNF-alpha release, indicating potent anti-inflammatory activity:

| Treatment Concentration (µM) | TNF-alpha Release (%) |

|---|---|

| 10 | 97.7 |

| 20 | 90 |

This finding highlights its potential utility in treating neuroinflammatory diseases .

Propiedades

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOBSOIBSSNGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.